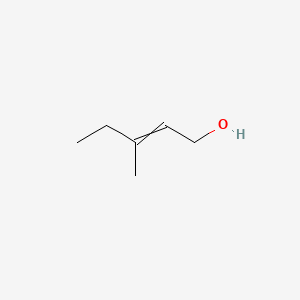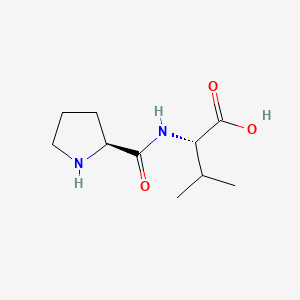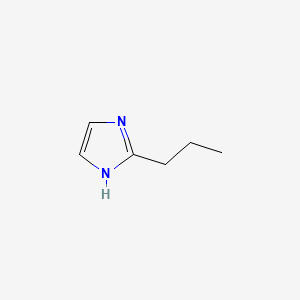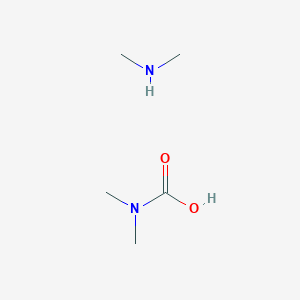
1-Phenyl-2-(pyrazin-2-yl)ethanol
Descripción general
Descripción
“1-Phenyl-2-(pyrazin-2-yl)ethanol” is a heterocyclic organic compound that contains a pyrazine ring and an ethanol moiety. It has a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol .
Synthesis Analysis
The synthesis of “1-Phenyl-2-(pyrazin-2-yl)ethanol” involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(pyrazin-2-yl)ethanol” consists of a pyrazine ring attached to an ethanol moiety . The exact mass of the molecule is 200.09500 .
Physical And Chemical Properties Analysis
“1-Phenyl-2-(pyrazin-2-yl)ethanol” has a density of 1.194g/cm3 . It has a boiling point of 328.3ºC at 760mmHg and a melting point of 88-90ºC . The compound has a flash point of 152.4ºC .
Aplicaciones Científicas De Investigación
Pharmacological Applications
- Field : Pharmacology
- Application Summary : Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors .
- Methods of Application : Pyrazolines or their analogs can be prepared by several synthesis strategies, and the focus will always be on new greener and more economical ways for their synthesis .
- Results : The pyrazoline moiety is present in various marketed pharmacological agents of different categories such as crizotinib (a tyrosine kinase inhibitor), cefoselis (an antibacterial and beta-lactam antibiotic), dorzolamide (an antidepressant agent), difenamizole (an analgesic), rimonabant (an antiobesity agent), celecoxib, phenylbutazone, ramifenazone (an antiinflammatory agent), muzolimine (a diuretic), 3-cyano-N- (1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) (an antipsychotic agent), and betazole (an H2-receptor agonist) .
Antibacterial Applications
- Field : Microbiology
- Application Summary : A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized. All the synthesized compounds were evaluated for in vitro antibacterial activity .
- Methods of Application : The compounds were synthesized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .
- Results : Among all the tested compounds, some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .
Proteomics Research
- Field : Proteomics
- Application Summary : “1-Phenyl-2-(pyrazin-2-yl)ethanol” is a product used for proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the nature of the study. It could be used in protein separation, identification, quantification, and functional characterization of proteins .
- Results : The outcomes of proteomics research can lead to a better understanding of diseases, the discovery of potential markers for disease diagnosis, and the development of new therapeutic strategies .
Synthetic Approaches and Biological Activities
- Field : Organic Chemistry
- Application Summary : Pyrazolines and their analogs can be prepared by several synthesis strategies, and scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .
- Methods of Application : Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs .
- Results : The synthesized pyrazoline and its derivatives have shown a wide range of pharmacological activities .
Chemical Research
- Field : Chemistry
- Application Summary : “1-Phenyl-2-(pyrazin-2-yl)ethanol” is a chemical compound that can be used in various chemical research .
- Methods of Application : The specific methods of application in chemical research can vary widely depending on the nature of the study. It could be used in the synthesis of other complex compounds, as a reagent, or as a building block in various chemical reactions .
- Results : The outcomes of chemical research can lead to the development of new synthetic methods, the discovery of new chemical reactions, or the synthesis of new compounds .
Proteomics Research
- Field : Proteomics
- Application Summary : “1-Phenyl-2-(pyrazin-2-yl)ethanol” is a product used for proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the nature of the study. It could be used in protein separation, identification, quantification, and functional characterization of proteins .
- Results : The outcomes of proteomics research can lead to a better understanding of diseases, the discovery of potential markers for disease diagnosis, and the development of new therapeutic strategies .
Safety And Hazards
Propiedades
IUPAC Name |
1-phenyl-2-pyrazin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-9-13-6-7-14-11/h1-7,9,12,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLRAFFYSKHBNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NC=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958112 | |
| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-(pyrazin-2-yl)ethanol | |
CAS RN |
36914-69-9 | |
| Record name | α-Phenyl-2-pyrazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36914-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrazineethanol, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrazin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrazineethanol, α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[2,4-Bis(tert-pentyl)phenoxy]-N-(3,5-dichloro-2-hydroxy-P-tolyl)butyramide](/img/structure/B1360333.png)


